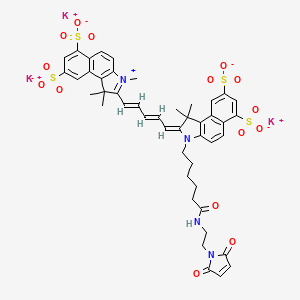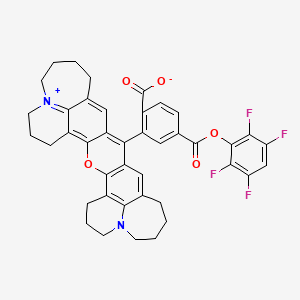
Nct-tfp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NCT-TFP is a chemical compound known for its role as a probe in identifying inhibitors of poly (ADP-ribose) polymerases (PARP). Poly (ADP-ribose) polymerases are enzymes involved in various cellular processes, including DNA repair and programmed cell death. This compound is utilized in scientific research to study the inhibition of these enzymes, which has implications in cancer therapy and other medical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NCT-TFP involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:
Formation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds through reactions such as Friedel-Crafts acylation and nucleophilic substitution.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
NCT-TFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified chemical structures.
Substitution: Formation of substituted products with new functional groups.
科学的研究の応用
NCT-TFP has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of poly (ADP-ribose) polymerases, aiding in the development of new chemical inhibitors.
Biology: Employed in cellular studies to understand the role of poly (ADP-ribose) polymerases in DNA repair and cell death.
Medicine: Investigated for its potential in cancer therapy by targeting poly (ADP-ribose) polymerases inhibitors.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
NCT-TFP exerts its effects by binding to poly (ADP-ribose) polymerases and inhibiting their activity. This inhibition prevents the enzymes from repairing damaged DNA, leading to cell death in cancer cells. The molecular targets include the active sites of poly (ADP-ribose) polymerases, and the pathways involved are related to DNA repair and programmed cell death .
類似化合物との比較
Similar Compounds
Olaparib: Another inhibitor of poly (ADP-ribose) polymerases used in cancer therapy.
Rucaparib: A similar compound with applications in cancer treatment.
Niraparib: Known for its role in inhibiting poly (ADP-ribose) polymerases in cancer cells
Uniqueness of NCT-TFP
This compound is unique due to its specific structure, which allows it to act as a highly selective probe for poly (ADP-ribose) polymerases inhibitors. Its ability to bind selectively to the active sites of these enzymes makes it a valuable tool in scientific research and drug development .
特性
分子式 |
C41H34F4N2O5 |
|---|---|
分子量 |
710.7 g/mol |
IUPAC名 |
2-(3-oxa-25-aza-9-azoniaheptacyclo[18.8.1.15,9.02,18.04,16.025,29.014,30]triaconta-1(29),2(18),4,9(30),14,16,19-heptaen-17-yl)-4-(2,3,5,6-tetrafluorophenoxy)carbonylbenzoate |
InChI |
InChI=1S/C41H34F4N2O5/c42-30-20-31(43)34(45)39(33(30)44)52-41(50)23-11-12-24(40(48)49)27(19-23)32-28-17-21-7-1-3-13-46-15-5-9-25(35(21)46)37(28)51-38-26-10-6-16-47-14-4-2-8-22(36(26)47)18-29(32)38/h11-12,17-20H,1-10,13-16H2 |
InChIキー |
HIQOSFLVLGJWID-UHFFFAOYSA-N |
正規SMILES |
C1CCN2CCCC3=C2C(=CC4=C3OC5=C6CCC[N+]7=C6C(=CC5=C4C8=C(C=CC(=C8)C(=O)OC9=C(C(=CC(=C9F)F)F)F)C(=O)[O-])CCCC7)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



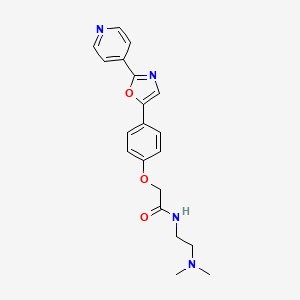
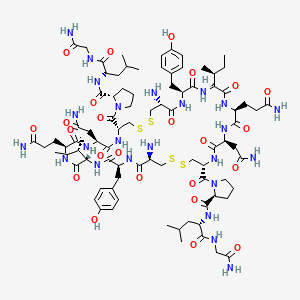
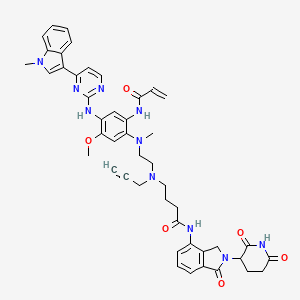
![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)
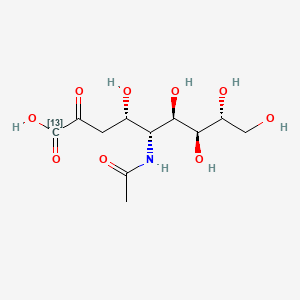

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
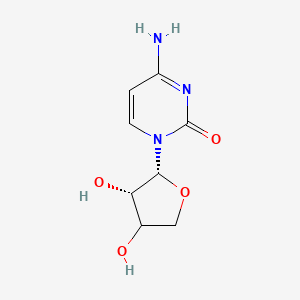
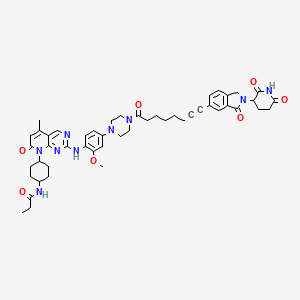
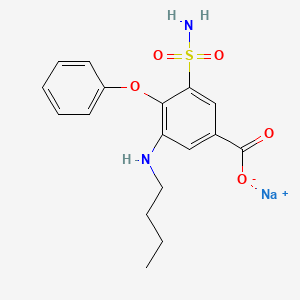
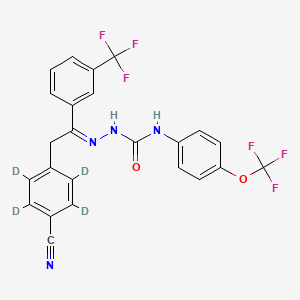
![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)
